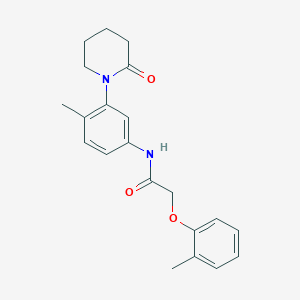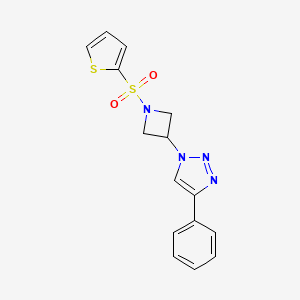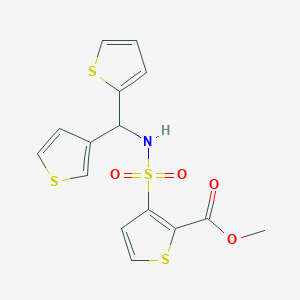![molecular formula C12H14Cl3NO2 B2717455 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride CAS No. 1423025-21-1](/img/structure/B2717455.png)
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1423025-21-1 . It has a molecular weight of 310.60 and its molecular formula is C12H14Cl3NO2 . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13Cl2NO2.ClH/c13-9-3-8(4-10(14)5-9)11(12(16)17)15-6-7-1-2-7;/h3-5,7,11,15H,1-2,6H2,(H,16,17);1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and is typically stored at room temperature .Applications De Recherche Scientifique
Synthesis and Structural Characterization
The research into compounds structurally related to 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride has focused on their synthesis and structural characterization. For instance, studies have detailed the synthesis of various amino acid derivatives and analyzed their molecular structures through spectroscopic methods and X-ray diffraction. These studies contribute to understanding the chemical behavior and potential applications of these compounds in scientific research (Şahin et al., 2014).
Antioxidant and Enzymatic Inhibition Activities
Another area of research has explored the antioxidant properties and enzymatic inhibition capabilities of compounds structurally similar to 2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride. Transition metal complexes derived from these compounds have been studied for their potential as antioxidants and selective inhibitors of xanthine oxidase, a key enzyme involved in oxidative stress and related diseases (Ikram et al., 2015).
Antimicrobial Activities
Research has also been conducted on the antimicrobial activities of related compounds. Synthesis efforts have led to the development of new derivatives tested against various bacterial and fungal strains. Such studies aim to find potent antimicrobial agents that could lead to new therapeutic options for treating infections (Patel & Shaikh, 2011).
Biological and Pharmacological Evaluations
Further investigations have included the synthesis of derivatives with specific biological targets, such as bromophenol derivatives showing inhibitory activities against enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are relevant in conditions like Alzheimer's and Parkinson's diseases, indicating potential therapeutic applications (Boztaş et al., 2019).
Novel Synthesis Methods
Innovative synthesis methods have been developed to create complexes and derivatives of similar compounds, contributing to the field of organometallic chemistry and facilitating the exploration of new materials and drugs. These studies provide insights into more efficient and versatile synthetic routes for producing compounds with significant biological activities (Baul et al., 2002).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards upon exposure . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(cyclopropylmethylamino)-2-(3,5-dichlorophenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c13-9-3-8(4-10(14)5-9)11(12(16)17)15-6-7-1-2-7;/h3-5,7,11,15H,1-2,6H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUFBLQKHWYIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Cyclopropylmethyl)amino]-2-(3,5-dichlorophenyl)acetic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2717373.png)
![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2717374.png)
![1-(Cyclopropylcarbonyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2717376.png)


![N-([2,3'-bifuran]-5-ylmethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2717381.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide](/img/structure/B2717382.png)
![ethyl 4-{[(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}benzoate](/img/structure/B2717383.png)
![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide](/img/structure/B2717387.png)
![N-(3,4-dichlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2717389.png)
![5-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}-2,4-dimethyl-1,3-thiazole](/img/structure/B2717391.png)

![1-Amino-2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)propan-2-ol](/img/structure/B2717393.png)